17-Methyl-estra-3,5-diene-3,17-diol diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

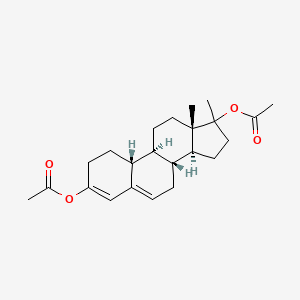

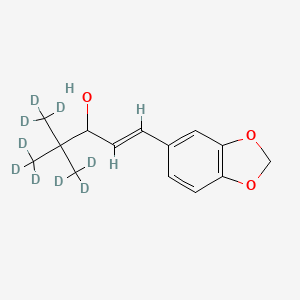

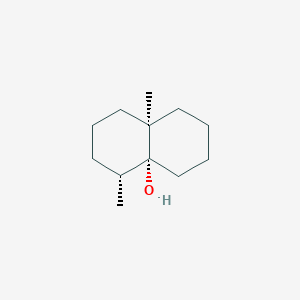

17-Methyl-estra-3,5-diene-3,17-diol diacetate, also known as MEDDA, is a synthetic compound that is used in various scientific research applications. MEDDA is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 296.37 g/mol and a melting point of 163-164 °C. MEDDA has a variety of uses in the laboratory, including as a reagent, a catalyst, and a chromogenic compound.

Aplicaciones Científicas De Investigación

Proteomics Research

Scientific Field

Biochemistry and Molecular Biology

Application Summary

This compound is utilized in proteomics research to study protein interactions and modifications. It serves as a tool for understanding the complex dynamics within the proteome.

Experimental Procedures

Researchers employ this compound in affinity chromatography to isolate and study specific proteins. The diacetate group enhances the compound’s lipophilicity, facilitating its integration into chromatographic matrices.

Results and Outcomes

The use of this compound has led to the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms. Quantitative data from mass spectrometry have revealed post-translational modifications influenced by this compound .

Steroid Receptor Studies

Scientific Field

Pharmacology

Application Summary

17-Methyl-estra-3,5-diene-3,17-diol diacetate is used to investigate the binding affinity and activation of steroid receptors, contributing to the development of receptor-targeted therapies.

Experimental Procedures

In vitro assays measure the binding of this compound to various steroid receptors, using radiolabeled analogs for detection. The diacetate form increases membrane permeability, enhancing cellular uptake.

Results and Outcomes

Studies have shown that this compound exhibits selective receptor modulation, which could lead to the design of selective estrogen receptor modulators with potential therapeutic applications .

Synthetic Intermediate for Drug Development

Scientific Field

Medicinal Chemistry

Application Summary

The compound serves as a synthetic intermediate in the development of new pharmaceutical agents, particularly in the synthesis of selective estrogen receptor degraders (SERDs).

Experimental Procedures

Chemists utilize this diacetate in multi-step synthesis protocols, leveraging its chemical structure to build complex drug molecules. It undergoes various reactions, including acylation and cross-coupling.

Results and Outcomes

The synthesis routes employing this compound have yielded promising drug candidates, with some showing increased potency and improved pharmacokinetic profiles in preclinical studies .

Analytical Standard for Assays

Scientific Field

Analytical Chemistry

Application Summary

This compound is used as an analytical standard to calibrate instruments and validate assays that measure steroid hormones and their derivatives.

Experimental Procedures

It is used to prepare standard curves in high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring accurate quantification of analytes.

Results and Outcomes

The use of this compound as a standard has led to the development of robust analytical methods with high precision and accuracy, critical for quality control in pharmaceutical manufacturing .

Material Science Research

Scientific Field

Chemical Engineering

Application Summary

In material science, this compound is explored for its potential to modify the properties of polymers, creating materials with enhanced characteristics.

Experimental Procedures

The diacetate is incorporated into polymer chains through copolymerization, affecting the thermal and mechanical properties of the resulting material.

Results and Outcomes

Modified polymers exhibit altered glass transition temperatures and increased tensile strength, making them suitable for specialized applications in engineering and construction .

Antioxidant Activity Studies

Scientific Field

Organic Chemistry

Application Summary

Research into the antioxidant properties of this compound is conducted to assess its ability to scavenge free radicals and protect against oxidative stress.

Experimental Procedures

The compound is subjected to various in vitro assays, such as the DPPH radical scavenging assay, to evaluate its antioxidant capacity.

Results and Outcomes

Preliminary results indicate that 17-Methyl-estra-3,5-diene-3,17-diol diacetate exhibits moderate antioxidant activity, suggesting potential applications in the development of protective agents against oxidative damage .

This analysis provides a detailed overview of the diverse applications of 17-Methyl-estra-3,5-diene-3,17-diol diacetate in scientific research, highlighting its versatility and potential in various fields of study.

Pharmaceutical Intermediate Synthesis

Scientific Field

Organic Synthesis

Application Summary

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly steroids with progestagenic activity, such as Mifepristone and Ulipristal Acetate.

Experimental Procedures

The synthesis involves a three-step sequence from δ-Lactone, including reactions with Grignard reagent and treatment with Jones reagent, followed by a domino cyclization reaction.

Results and Outcomes

The synthesis process has been optimized to achieve an overall yield of 23.4%, providing a convenient construction of this important pharmaceutical intermediate .

Mitochondrial Protection Studies

Scientific Field

Cell Biology

Application Summary

Research has been conducted on the protective effects of this compound against oxidative damage in mitochondria, which could lead to novel therapeutic approaches.

Experimental Procedures

The compound is tested in vitro for its ability to protect mitochondria against Cu-ascorbate-induced oxidative damage, using various biochemical assays.

Results and Outcomes

The studies suggest that 17-Methyl-estra-3,5-diene-3,17-diol diacetate has the potential to act as a protective agent, preserving mitochondrial function and integrity under oxidative stress conditions .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOYAGBBRDHK-YPKGYTRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Methyl-estra-3,5-diene-3,17-diol diacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)